molecular formula C9H10O3 B1316851 Methyl 3-hydroxy-5-methylbenzoate CAS No. 2615-71-6

Methyl 3-hydroxy-5-methylbenzoate

Cat. No.: B1316851
CAS No.: 2615-71-6
M. Wt: 166.17 g/mol
InChI Key: PBUWDSBWYMQASI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a hydroxyl group and a methyl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-methylbenzoate can be synthesized through the esterification of 3-hydroxy-5-methylbenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or thionyl chloride to facilitate the esterification process. For example, a solution of 3-hydroxy-5-methylbenzoic acid in methanol can be cooled to 0°C, and thionyl chloride can be added dropwise to the mixture .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process. The use of advanced catalysts and reaction monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxo-5-methylbenzoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 3-hydroxy-5-methylbenzyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methyl 3-oxo-5-methylbenzoate

    Reduction: Methyl 3-hydroxy-5-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-hydroxy-5-methylbenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound may serve as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methylbenzoate involves its interaction with various molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-hydroxy-3-methylbenzoate: Similar structure but with different positions of the hydroxyl and methyl groups.

    Methyl 5-hydroxy-3-methylbenzoate: Similar structure but with different positions of the hydroxyl and methyl groups.

Uniqueness

Methyl 3-hydroxy-5-methylbenzoate is unique due to the specific positions of the hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various applications.

Properties

IUPAC Name

methyl 3-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWDSBWYMQASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558478
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-71-6
Record name Methyl 3-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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